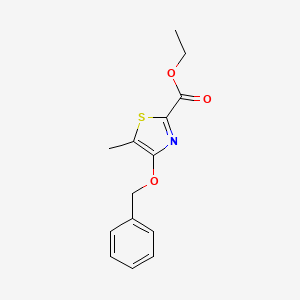

Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

Description

Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate (CAS: 2059949-66-3) is a thiazole derivative with the molecular formula C₁₄H₁₅NO₃S and a molecular weight of 277.34 g/mol . The compound features a benzyloxy group at the 4-position and a methyl group at the 5-position of the thiazole ring, with an ethyl ester moiety at the 2-position. This structural configuration imparts unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. It is commercially available for research purposes, with purity levels and pricing varying by supplier .

Properties

IUPAC Name |

ethyl 5-methyl-4-phenylmethoxy-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-17-14(16)13-15-12(10(2)19-13)18-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECOQVJHLRQBII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(S1)C)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

Ethyl 2-[4-(2-Benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate

- Substituents : A benzimidazole-phenyl group at the 2-position and a methyl group at the 4-position.

- Molecular Weight : Higher (~369.41 g/mol) due to the bulky benzimidazole substituent.

Ethyl 2-Carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate

- Substituents : A carbamimidamido (guanidine-like) group at the 2-position.

Ethyl 2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate

- Substituents : A benzodioxolyloxy group at the 2-position.

- Key Differences : The benzodioxole ring contains two oxygen atoms, which may enhance metabolic stability compared to the benzyloxy group. This substituent also confers electron-withdrawing effects, altering reactivity in electrophilic substitutions .

Ethyl 4-Methyl-2-(4-Trifluoromethylphenyl)thiazole-5-carboxylate

- Substituents : A trifluoromethylphenyl group at the 2-position.

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, which could increase the electrophilicity of the thiazole ring, contrasting with the electron-donating benzyloxy group in the target compound .

Physicochemical Properties

| Compound | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | Benzyloxy (4), Methyl (5) | C₁₄H₁₅NO₃S | 277.34 | Moderate lipophilicity (logP ~2.5)* |

| Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate | Benzimidazole-phenyl (2) | C₂₀H₁₇N₃O₂S | 369.41 | High polarity, potential H-bond donor |

| Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate | Carbamimidamido (2) | C₈H₁₂N₄O₂S | 228.27 | High solubility in polar solvents |

| Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate | Benzodioxolyloxy (2) | C₁₄H₁₃NO₅S | 307.33 | Enhanced metabolic stability |

*Estimated based on substituent contributions.

Biological Activity

Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 277.34 g/mol. The compound features a thiazole ring, a benzyloxy group at the 4-position, and a methyl group at the 5-position. These structural components contribute to its unique chemical properties and biological activities.

The biological activity of this compound is linked to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes in microorganisms.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by affecting specific signaling pathways or inducing apoptosis.

Comparative Studies

This compound can be compared with other thiazole derivatives to highlight its unique properties. For instance:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | TBD | TBD |

| Thiazole Derivative A | 10 | 5 |

| Thiazole Derivative B | 15 | 8 |

The presence of the benzyloxy group enhances lipophilicity, potentially increasing the compound's efficacy against various biological targets .

Case Studies and Research Findings

- Antimicrobial Activity : In vitro studies have shown that compounds containing thiazole rings exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This compound has demonstrated potential efficacy against certain bacterial strains, warranting further investigation into its specific MIC values .

- Anticancer Activity : Research has indicated that thiazole derivatives can inhibit cancer cell growth. For instance, similar compounds have shown IC50 values ranging from 5 to 10 µM in various cancer cell lines. The specific activity of this compound in cancer models remains to be fully elucidated but preliminary data suggest promising results .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate?

A general synthesis involves coupling substituted benzyloxy precursors with thiazole intermediates. For example, a protocol using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a heterogenous catalyst under mild conditions (70–80°C) has been reported. The reaction is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid to yield pure product .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- IR spectroscopy identifies functional groups like C=O (stretching ~1700 cm⁻¹) and C-O (benzyloxy group, ~1250 cm⁻¹) .

- ¹H NMR reveals characteristic shifts: ethyl ester protons (δ ~1.3–1.4 ppm, triplet; δ ~4.3–4.4 ppm, quartet), benzyloxy aromatic protons (δ ~7.3–7.5 ppm), and thiazole ring protons (δ ~6.8–7.0 ppm) .

- HRMS validates molecular weight, with experimental values matching calculated masses (e.g., C₁₈H₁₇NO₃: calc. 295.3, exp. 295.0) .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved and validated?

Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation. Data collection and refinement employ software like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids). Hydrogen atoms are typically positioned geometrically and refined using a riding model (C–H = 0.93–0.97 Å, Uiso = 1.2–1.5×Ueq) . Validation includes checking for R-factor convergence (e.g., R₁ < 0.05) and verifying bond lengths/angles against standard databases .

Q. How can contradictions in spectral or crystallographic data be addressed?

- Cross-validation : Compare experimental data (e.g., HRMS, NMR) with computational predictions (DFT calculations for NMR shifts or molecular dynamics for crystal packing) .

- Graph-set analysis : For hydrogen-bonding inconsistencies in crystal structures, apply Etter’s formalism to categorize motifs (e.g., D, R₂²(8)) and identify packing anomalies .

- Error analysis : In SHELXL refinement, review weighting schemes and outliers in difference Fourier maps to adjust model parameters .

Q. What strategies optimize reaction yields for derivatives of this compound?

- Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) vs. homogeneous alternatives (e.g., DMAP) to enhance regioselectivity .

- Solvent optimization : PEG-400 improves solubility and reduces side reactions compared to polar aprotic solvents like DMF .

- Temperature control : Maintain 70–80°C to balance reaction rate and byproduct formation. Higher temperatures may degrade the thiazole ring .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.